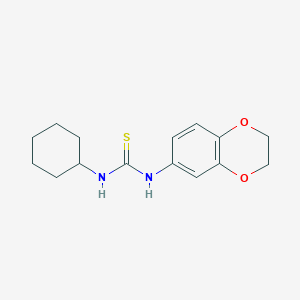
N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea, also known as DIBO, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBO is a thiourea derivative that is synthesized through a straightforward method and has been extensively studied for its biological and physiological effects.
作用機序
The mechanism of action of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is not fully understood, but it is believed to act through the inhibition of protein-protein interactions. This compound has been shown to selectively crosslink proteins that interact with each other, which can disrupt their function. This mechanism has been proposed to explain its antitumor and anti-HIV activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its antitumor and anti-HIV activity, as well as its ability to selectively crosslink proteins that interact with each other. In vivo studies have shown that this compound can inhibit the growth of tumors in mice and can reduce viral load in HIV-infected mice.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is its ease of synthesis. The reaction to produce this compound is straightforward and can be carried out on a large scale. Additionally, this compound has a unique structure and reactivity, which make it a valuable tool for a range of applications.
One of the limitations of this compound is its potential toxicity. While it has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans.
List of
将来の方向性
1. Further investigation of the mechanism of action of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea to better understand its antitumor and anti-HIV activity.
2. Development of this compound-based therapeutics for the treatment of cancer and HIV.
3. Investigation of the potential use of this compound as a tool for studying protein-protein interactions in vivo.
4. Development of new materials based on this compound for various applications, such as drug delivery and sensing.
5. Investigation of the potential use of this compound as a crosslinking agent for the synthesis of novel materials.
6. Investigation of the potential use of this compound as a tool for studying protein structure and function.
7. Development of new methods for the synthesis of this compound and its derivatives.
8. Investigation of the potential use of this compound as a tool for studying protein-protein interactions in disease states.
9. Investigation of the potential use of this compound as a tool for studying the role of protein-protein interactions in cellular signaling.
10. Investigation of the potential use of this compound as a tool for studying the role of protein-protein interactions in drug discovery.
合成法
The synthesis of N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride with cyclohexyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound in high yields.
科学的研究の応用
N-cyclohexyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its antitumor activity and has shown promising results in preclinical studies. It has also been studied for its potential as an anti-HIV agent and has shown inhibitory activity against HIV-1 integrase.
In biochemistry, this compound has been used as a tool to study protein-protein interactions. It has been shown to selectively crosslink proteins that interact with each other, which can be used to identify novel protein-protein interactions.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. Its unique structure and reactivity make it a valuable tool for the synthesis of complex materials.
特性
IUPAC Name |
1-cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c20-15(16-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)19-9-8-18-13/h6-7,10-11H,1-5,8-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOSBQDLGZMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetate](/img/structure/B5883669.png)
![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)



![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)
![4-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5883707.png)


![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)
![N'-{[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5883736.png)